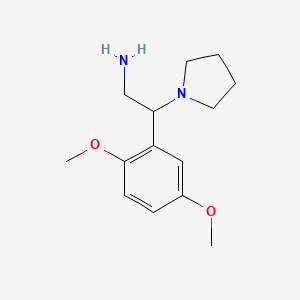

2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is a synthetic compound that belongs to the class of phenethylamines. This compound is known for its structural complexity and potential applications in various scientific fields. It is characterized by the presence of a pyrrolidine ring attached to a phenyl ring substituted with two methoxy groups at the 2 and 5 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of 2,5-dimethoxyphenethylamine with pyrrolidine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Psychoactive Properties

The compound is part of a class of substances known as designer drugs, which have been synthesized to mimic the effects of traditional psychoactive substances. Research indicates that compounds like 2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine may exhibit hallucinogenic properties similar to those of other phenethylamines and tryptamines, making them subjects of interest in the study of consciousness and perception.

2. Neuropharmacology

Studies have suggested that compounds with similar structures can interact with serotonin receptors, particularly the 5-HT2A receptor. This interaction is critical for understanding their potential therapeutic effects in treating mood disorders and other psychiatric conditions. Investigations into the efficacy and safety profiles of these compounds are ongoing.

Case Studies

Case Study 1: Clinical Effects

A notable case involved an individual who experienced significant psychological effects after ingestion of a related compound (25I-NBOMe), highlighting the potential for severe reactions associated with similar substances. The individual presented with symptoms such as tachycardia and agitation, which were managed with supportive care. This case underscores the importance of understanding the pharmacodynamics and toxicology associated with these compounds .

Case Study 2: Detection Methods

Research has focused on developing analytical methods for detecting compounds like this compound in biological samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to identify metabolites and assess exposure levels in clinical settings . This is crucial for forensic toxicology and monitoring substance use.

Mécanisme D'action

The mechanism of action of 2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with various molecular targets, including neurotransmitter receptors. It is believed to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various physiological and psychological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic compound with similar structural features but different pharmacological effects.

2,5-Dimethoxy-4-methylamphetamine (DOM): Another phenethylamine derivative with psychoactive properties.

2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its potent hallucinogenic effects.

Uniqueness

2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is unique due to the presence of the pyrrolidine ring, which distinguishes it from other phenethylamine derivatives.

Activité Biologique

2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, commonly referred to as a pyrrolidine derivative, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and antifungal activities, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C14H22N2O2

- CAS Number : 928000-90-2

The compound features a pyrrolidine ring attached to a dimethoxy-substituted phenyl group, which is significant for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar pyrrolidine derivatives. For instance, compounds with structural similarities have demonstrated significant inhibition against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values :

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| PA-1 | Staphylococcus aureus | 0.0039 |

| PA-1 | Escherichia coli | 0.025 |

| Compound 12a | E. coli | 0.0195 |

| Compound 15 | Bacillus mycoides | 0.0048 |

These findings suggest that the structural components of this compound may contribute similarly to its antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound may exhibit antifungal activities. For example, related pyrrolidine derivatives have shown effectiveness against fungal strains such as Candida albicans.

Antifungal Activity Summary :

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Compound 12a | C. albicans | 0.0048 |

| Compound 15 | C. albicans | 0.039 |

The ability to inhibit fungal growth indicates a broad spectrum of antimicrobial activity that could be exploited in therapeutic applications .

Case Studies

A review of literature reveals several case studies involving similar compounds within the pyrrolidine class:

-

Case Study of Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various pyrrolidine derivatives and reported that specific modifications in the chemical structure significantly enhanced their efficacy against both Gram-positive and Gram-negative bacteria . -

Clinical Implications :

The clinical relevance of these findings is underscored by reports of successful treatment regimens incorporating compounds with similar structures in managing infections resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their structural characteristics:

- Substituents on the Phenyl Ring : The presence and position of methoxy groups can enhance interaction with bacterial cell membranes.

- Pyrrolidine Ring Modifications : Changes in the nitrogen substituents can affect the binding affinity to target sites within microbial cells.

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-17-11-5-6-14(18-2)12(9-11)13(10-15)16-7-3-4-8-16/h5-6,9,13H,3-4,7-8,10,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOILIJGKPQPDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CN)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.